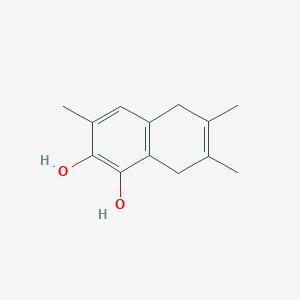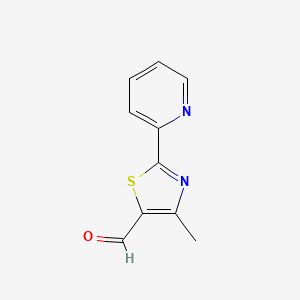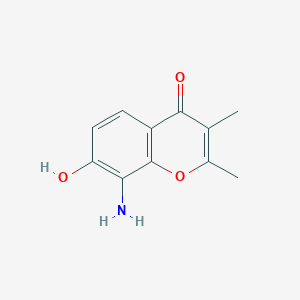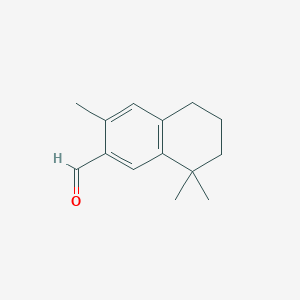
6-Fluoro-2,3-dihydroxynaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-2,3-dihydroxynaphthalene-1,4-dione is a derivative of 1,4-naphthoquinone, a class of compounds known for their diverse biological activities and applications. This compound features a fluorine atom at the 6th position and hydroxyl groups at the 2nd and 3rd positions on the naphthalene ring, making it a unique and valuable molecule in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2,3-dihydroxynaphthalene-1,4-dione typically involves the fluorination of 2,3-dihydroxynaphthalene-1,4-dione. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar fluorinating agents but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
6-Fluoro-2,3-dihydroxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically in the presence of a base.
Major Products Formed
Oxidation: Formation of 6-fluoro-1,4-naphthoquinone.
Reduction: Formation of 6-fluoro-2,3-dihydroxy-1,4-dihydronaphthalene.
Substitution: Formation of various substituted naphthoquinone derivatives depending on the nucleophile used.
科学的研究の応用
6-Fluoro-2,3-dihydroxynaphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-Fluoro-2,3-dihydroxynaphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is particularly useful in its antimicrobial and anticancer activities, where the generated ROS can damage cellular components and inhibit cell growth.
類似化合物との比較
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its diverse biological activities.
2,3-Dihydroxynaphthalene-1,4-dione: Lacks the fluorine atom but shares similar chemical properties.
6-Fluoro-1,4-naphthoquinone: Similar structure but lacks the hydroxyl groups at the 2nd and 3rd positions.
Uniqueness
6-Fluoro-2,3-dihydroxynaphthalene-1,4-dione is unique due to the presence of both fluorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, while the hydroxyl groups contribute to its redox properties and potential for forming hydrogen bonds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
89226-84-6 |
|---|---|
分子式 |
C10H5FO4 |
分子量 |
208.14 g/mol |
IUPAC名 |
6-fluoro-2,3-dihydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C10H5FO4/c11-4-1-2-5-6(3-4)8(13)10(15)9(14)7(5)12/h1-3,14-15H |
InChIキー |
WQFUXENRFAZEFG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1F)C(=O)C(=C(C2=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B11898066.png)




![1-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one](/img/structure/B11898103.png)



![(S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one](/img/structure/B11898132.png)

![1,7-Diazaspiro[4.4]nonane, 7-pyrazinyl-](/img/structure/B11898146.png)


